![molecular formula C15H15F3N2O2S B2827312 ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate CAS No. 626227-09-6](/img/structure/B2827312.png)
ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate
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Overview
Description
The compound contains a trifluoromethyl group (-CF3), a cyano group (-CN), and a pyridine ring, which are common in many pharmaceutical and agrochemical compounds . The trifluoromethyl group is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The cyano group consists of a carbon atom triple-bonded to a nitrogen atom. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into molecules through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . The cyano group can be introduced through reactions like the Rosenmund-von Braun cyanation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl, cyano, and pyridine groups. The trifluoromethyl group would add significant electronegativity to the molecule .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly increase the electronegativity of the molecule .Scientific Research Applications
- Anticancer Properties : Research suggests that SMR000078129 exhibits potential anticancer activity. Investigating its mechanism of action and efficacy against specific cancer types could be valuable .
- Drug Development : SMR000078129 could serve as an intermediate in the synthesis of other pharmaceutical compounds. Understanding its role in drug development pathways is essential .
- Crop Protection : Trifluoromethylpyridines (TFMPs), including SMR000078129, are used in agrochemicals to protect crops from pests. Fluazifop-butyl, a TFMP derivative, was the first introduced to the market, and several others have followed .
- Unique Properties : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to the biological activity of TFMP derivatives. Investigating their effectiveness in crop protection is crucial .
- Molecular Interactions : SMR000078129 could be studied for its interactions with biological macromolecules (e.g., proteins, nucleic acids). Understanding its binding affinity and potential targets is relevant for drug discovery .
- Metabolic Pathways : Investigating how SMR000078129 is metabolized in living organisms can provide insights into its pharmacokinetics and potential side effects .
- Fluorine Chemistry : SMR000078129 contains a trifluoromethyl group (-CF3). Exploring its reactivity in organic synthesis and catalysis could lead to novel applications .
- Vapor-Phase Reactions : Investigating SMR000078129’s behavior in vapor-phase reactions may reveal new synthetic routes or transformations .
- Human Studies : If available, clinical trials involving SMR000078129 should be analyzed. Assessing its safety, efficacy, and potential therapeutic indications is crucial .
- Disease-Specific Applications : Investigate whether SMR000078129 shows promise in treating specific diseases (e.g., cancer, cardiovascular disorders) based on preclinical data .
Pharmaceutical Applications
Agrochemical Applications
Biological Research
Chemical Synthesis and Catalysis
Clinical Trials and Therapeutic Potential
Environmental Impact
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-2-22-12(21)6-7-23-14-10(8-19)13(15(16,17)18)9-4-3-5-11(9)20-14/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJJLTJHFPFIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC2=C(CCC2)C(=C1C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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